molecular formula C7H13NO3 B12424378 N-(3-Methylbutyryl)glycine-2,2-d2

N-(3-Methylbutyryl)glycine-2,2-d2

Cat. No.: B12424378
M. Wt: 161.20 g/mol
InChI Key: ZRQXMKMBBMNNQC-APZFVMQVSA-N
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Description

N-(3-Methylbutyryl)glycine-2,2-d2, also known as N-Isovalerylglycine, is a deuterated compound with the molecular formula (CH3)2CHCH2CONHCD2COOH. It is a derivative of glycine, where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutyryl)glycine-2,2-d2 typically involves the reaction of isovaleryl chloride with glycine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the incorporation of deuterium and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutyryl)glycine-2,2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

N-(3-Methylbutyryl)glycine-2,2-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methylbutyryl)glycine-2,2-d2 involves its incorporation into various biochemical pathways due to its structural similarity to glycine. The deuterium atoms provide a unique labeling that allows researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved include amino acid metabolism, protein synthesis, and enzymatic reactions where glycine plays a crucial role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in isotopic labeling studies. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems. This makes it a valuable tool in research applications where detailed mechanistic insights are required .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i4D2

InChI Key

ZRQXMKMBBMNNQC-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)NCC(=O)O

Origin of Product

United States

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